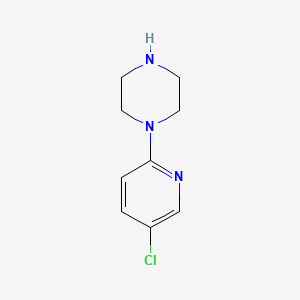

1-(5-Chloropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLOZFLZBKZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396681 | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-65-8 | |

| Record name | 1-(5-Chloropyridin-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(5-Chloropyridin-2-yl)piperazine (CAS: 87394-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. This key intermediate is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] Its structural features also make it a valuable building block in the synthesis of agrochemicals.[1][2] This document provides a comprehensive overview of the known properties, synthesis, and analytical methodologies related to this compound, serving as a technical resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to light yellow substance.[3] It is characterized by the chemical formula C₉H₁₂ClN₃ and a molecular weight of approximately 197.66 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87394-65-8 | [4][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [4][5] |

| Molecular Weight | 197.66 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥ 97% (GC) | [1] |

| Boiling Point | 351.5 °C at 760 mmHg | |

| Density | 1.213 g/cm³ | |

| Storage Conditions | 2-8°C, protect from light | [3] |

Synonyms: 5-Chloro-2-(piperazin-1-yl)pyridine[1]

Synthesis

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor. The general workflow for this synthesis is outlined below.

Caption: Synthesis of this compound.

Experimental Protocol: Deprotection of Boc-protected Precursor[4]

-

Dissolution: Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in dichloromethane (MC, 3 ml).

-

Acidification: Add trifluoroacetic acid (3 ml) to the solution.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours.

-

Work-up:

-

Concentrate the reaction liquid under reduced pressure.

-

Add a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml).

-

Extract the aqueous layer with dichloromethane (15 ml x 3).

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate.

-

Dry the resulting product under vacuum to yield this compound as a white solid (112 mg, 99% yield).[4]

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Analysis

General HPLC Method Development Considerations:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection at a wavelength where the chloropyridine chromophore absorbs is suitable.

Spectroscopic Analysis

A certificate of analysis confirms that the ¹H NMR spectrum of a commercial sample is consistent with the structure of this compound.[3] Although a detailed spectrum with peak assignments is not publicly available, the expected resonances can be predicted based on the structure.

Expected ¹H NMR Resonances:

-

Signals corresponding to the protons on the piperazine ring.

-

Signals in the aromatic region corresponding to the protons on the 5-chloropyridine ring.

Pharmacological Properties and Applications

This compound is recognized as a key building block in the synthesis of various biologically active molecules, particularly those with applications in neuropharmacology.[1][2] The piperazine moiety is a common scaffold in many centrally acting drugs.

While specific quantitative pharmacological data (e.g., IC₅₀ or Kᵢ values) for this compound are not widely published, its derivatives are investigated for their potential to modulate various receptor systems in the central nervous system. The versatility of its structure allows for the exploration of diverse pharmacological profiles in the quest for new drugs targeting neurological disorders.[1][2]

The general mechanism of action for many neuropharmacological agents containing a piperazine core involves interaction with neurotransmitter receptors. A hypothetical signaling pathway that could be investigated for derivatives of this compound is illustrated below.

Caption: Hypothetical CNS drug signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and established synthetic route make it an accessible starting material for the development of novel compounds. Further investigation into the specific pharmacological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and developers in the life sciences.

References

Technical Guide: Physicochemical Properties of 1-(5-Chloropyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 5-chloropyridine moiety. This molecule serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] Its structural features make it a compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system and in the formulation of agrochemicals.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role as a precursor in pharmacologically relevant pathways.

Chemical Identity and Core Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These values are critical for its application in synthesis, formulation, and quality control.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chloro-2-(piperazin-1-yl)pyridine, 1-(5-Chloro-2-pyridinyl)piperazine | [1][5] |

| CAS Number | 87394-65-8 | [1][4][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [4][5][6] |

| PubChem CID | 3805301 | [1] |

| MDL Number | MFCD04115049 | [1] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 197.66 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow solid | [6] |

| Boiling Point | 351.5 °C at 760 mmHg | [5] |

| Density | 1.213 g/cm³ | [5] |

| Flash Point | 166.4 °C | [5] |

| XLogP3 (Computed) | 1.3 | Partition coefficient, indicates moderate lipophilicity.[4] |

| Refractive Index | 1.561 | [5] |

| Purity | ≥97% (GC), 99.26% (HPLC) | Purity can vary by supplier and batch.[1][6] |

| Storage | 2-8°C, protect from light, inert atmosphere | [5][6] |

| Melting Point | Not Available | Often reported as "N/A" in databases.[5] |

| pKa | Not Available | Data for the specific compound is not readily available. |

| Solubility | Not Available | Quantitative solubility data is not readily available. |

Synthesis and Characterization Workflow

The reliable synthesis and thorough characterization of this compound are paramount for its use in research and development. The logical flow from synthesis to final characterization ensures the material's identity, purity, and suitability for subsequent applications.

Caption: Logical workflow for the synthesis and characterization of the title compound.

Experimental Protocols

Detailed methodologies are essential for the replication of results and for establishing standardized quality control. The following sections describe a representative synthesis protocol and general methods for determining key physicochemical properties.

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine. The following protocol is adapted from established procedures.

Reaction Scheme: 2,5-Dichloropyridine + Piperazine → this compound + HCl

Procedure:

-

To a stirred solution of piperazine (excess, e.g., 2.5 equivalents) in a suitable solvent such as water or an alcohol, 2,5-dichloropyridine (1.0 equivalent) is added portion-wise at a controlled temperature (e.g., 50-65 °C).

-

A base, such as potassium carbonate (K₂CO₃), may be added to the reaction mixture to neutralize the hydrochloric acid byproduct.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, the mixture is cooled, and any solid byproducts are removed by filtration.

-

The filtrate is then extracted with an organic solvent (e.g., chloroform, dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product as a solid.

Caption: Step-by-step workflow for the synthesis of this compound.

Melting Point Determination (General Protocol)

While a specific melting point is not consistently reported, its determination is a fundamental measure of purity. Pure crystalline compounds exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities typically depress and broaden this range.[8]

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[9][10]

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of approximately 3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.[9]

-

Rapid Determination (Optional): A preliminary rapid heating is performed to quickly find the approximate melting range.[8]

-

Accurate Determination: A fresh sample is heated slowly, with the rate of temperature increase reduced to 1-2 °C per minute as the approximate melting point is approached.[11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

pKa Determination by Potentiometric Titration (General Protocol)

The pKa, or acid dissociation constant, is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor interaction. Since this compound has two basic nitrogen atoms (one on the piperazine ring and one on the pyridine ring), it is expected to have at least two pKa values. The parent piperazine molecule has pKa values of approximately 5.35 and 9.73.[12][13] The following is a general protocol for experimental determination.

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[14][15]

Procedure:

-

Solution Preparation: A dilute solution of the compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[14][15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14][15]

-

Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of ~1.8-2.0 to ensure full protonation of the basic sites.[14][15]

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14]

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[14][15]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.[16][17]

Biological Context: Role as a Serotonin Receptor Ligand Precursor

Arylpiperazine moieties are a well-established pharmacophore in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression.[18][19][20] this compound serves as a precursor to more complex molecules designed to interact with these receptors. The interaction of a 5-HT₁A agonist with its G protein-coupled receptor (GPCR) can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and initiate separate signaling events.[18]

Caption: Conceptual signaling pathways for 5-HT₁A receptors modulated by arylpiperazines.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physicochemical properties. While specific experimental data for properties like melting point, pKa, and solubility are not widely published, standardized protocols can be employed for their determination. Its utility as a scaffold, particularly for developing ligands for neurological targets like the 5-HT₁A receptor, underscores its importance in modern drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers utilizing this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. file.leyan.com [file.leyan.com]

- 7. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. uregina.ca [uregina.ca]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperazine ring attached to a 5-chloropyridine moiety. This structure is a common scaffold in medicinal chemistry, with the piperazine and chloropyridine components contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Identifiers and Properties:

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Chloro-2-(piperazin-1-yl)pyridine |

| CAS Number | 87394-65-8[1][2] |

| Molecular Formula | C₉H₁₂ClN₃[1][2] |

| Molecular Weight | 197.66 g/mol [1][2] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third common method involves the deprotection of a protected piperazine precursor.

Nucleophilic Aromatic Substitution (SNA)

This method involves the reaction of a chloropyridine derivative with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack by the piperazine.

General Reaction Scheme:

Caption: General scheme for the SNAr synthesis of this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide (2,5-dichloropyridine) with an amine (piperazine) under relatively mild conditions.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination synthesis.

Deprotection of a Boc-Protected Precursor

A common and high-yielding method involves the removal of a tert-Butoxycarbonyl (Boc) protecting group from a piperazine derivative that has already been coupled to the chloropyridine ring.

Comparative Analysis of Synthesis Routes

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Deprotection of Boc-Precursor |

| Starting Materials | 2,5-Dichloropyridine, Piperazine | 2,5-Dichloropyridine, Piperazine (or Boc-piperazine) | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, Trifluoroacetic acid |

| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Trifluoroacetic acid, Sodium bicarbonate |

| Reaction Conditions | High temperature (reflux) | Moderate temperature (80-110 °C) | Room temperature |

| Reported Yield | Variable, often moderate to good | Generally good to excellent | Up to 99%[2] |

| Advantages | Simpler reagents, potentially lower cost | High yields, good functional group tolerance | High yield, clean reaction |

| Disadvantages | Harsher conditions, potential for side reactions | Cost of catalyst and ligands, requires inert atmosphere | Requires pre-synthesis of the protected precursor |

Detailed Experimental Protocols

Protocol for Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate[2]

Materials:

-

tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol)

-

Methylene chloride (MC) (3 ml)

-

Trifluoroacetic acid (3 ml)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate in methylene chloride.

-

Add trifluoroacetic acid to the solution.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add a saturated aqueous NaHCO₃ solution to the residue.

-

Extract the aqueous layer with methylene chloride (3 x 15 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Dry the resulting white solid under vacuum to obtain this compound.

Yield: 112 mg (99%) of a white solid.[2]

Role as a Pharmaceutical Intermediate and Logical Workflow

This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4]

Caption: Workflow from synthesis to therapeutic application of this compound derivatives.

Potential Signaling Pathway Involvement

Derivatives of this compound often act as antagonists or modulators of G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagram illustrates a simplified, generalized signaling pathway that could be modulated by such derivatives.

Caption: Simplified signaling pathway potentially modulated by this compound derivatives.

This guide provides a foundational understanding of the structure and synthesis of this compound. The detailed protocols and comparative analysis of synthetic routes offer valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 1-(5-Chloropyridin-2-yl)piperazine Derivatives: A Technical Overview for Drug Discovery Professionals

An In-Depth Exploration of Anticancer and Antipsychotic Potential, Experimental Methodologies, and Associated Signaling Pathways

The 1-(5-chloropyridin-2-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, with a particular focus on their potential as anticancer and antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Biological Activities and Quantitative Data

Derivatives of the arylpiperazine class, to which this compound belongs, have demonstrated a broad spectrum of biological activities. While specific quantitative data for this compound derivatives remains an area of active investigation, the existing literature on structurally related compounds provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous arylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1] The table below summarizes the in vitro anticancer activity of selected arylpiperazine derivatives, highlighting the range of potencies observed. It is important to note that these are representative examples from the broader arylpiperazine class, and the activity of specific this compound derivatives would require dedicated screening.

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Piperazine-containing organo-iron complex | HTB26 (Breast) | 14 | [2] |

| Piperazine-containing organo-iron complex | MCF7 (Breast) | 14 | [2] |

| Piperazine-terminated organo-iron dendrimers | HTB26 (Breast) | 3.6 | [2] |

| Piperazine-terminated organo-iron dendrimers | MCF7 (Breast) | 2.5 | [2] |

| Dinuclear copper(II) complex with piperazine bridge | MCF7 (Breast) | <10 µg/mL (GI₅₀) | [2] |

| Dinuclear copper(II) complex with piperazine bridge | K562 (Leukemia) | <10 µg/mL (GI₅₀) | [2] |

| Dinuclear copper(II) complex with piperazine bridge | A2780 (Ovarian) | <10 µg/mL (GI₅₀) | [2] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | [3] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 (GI₅₀) | [3] |

| 1-(4-chlorobenzhydryl)piperazine derivatives | Various | High cytotoxicity observed | [4] |

Antipsychotic Activity

Arylpiperazines are a well-established class of compounds with significant antipsychotic activity. Their mechanism of action is primarily associated with the modulation of dopaminergic and serotonergic pathways in the central nervous system. The affinity of these compounds for dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their therapeutic efficacy and side-effect profile.[5][6] The following table presents receptor binding affinities (Ki values) for representative arylpiperazine-based antipsychotic agents.

| Compound | Receptor | Affinity (Ki in nM) |

| Haloperidol | Dopamine D2 | 0.89 |

| Aripiprazole | Dopamine D2 | 0.34 |

| Aripiprazole | Dopamine D3 | 0.8 |

| Cariprazine | Dopamine D3 | 0.085 |

| Cariprazine | Dopamine D2 | 0.49 |

| Olanzapine | Dopamine D2 | 11 |

| Olanzapine | Serotonin 5-HT2A | 4 |

| Risperidone | Dopamine D2 | 3 |

| Risperidone | Serotonin 5-HT2A | 0.12 |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. Detailed methodologies for the most relevant of these are provided below.

Anticancer Activity Assays

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

This assay is another common method for determining cell density based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound incubation, gently add a cold solution of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC₅₀ or GI₅₀ value.

Antipsychotic Activity Assays (Receptor Binding)

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a crude membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value, representing the affinity of the test compound for the receptor, is then determined from the IC₅₀ value using the Cheng-Prusoff equation.

Principle: Similar to the D2 receptor assay, this competitive binding assay assesses the affinity of a test compound for the serotonin 5-HT2A receptor by measuring the displacement of a specific radioligand.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin or another selective 5-HT2A receptor antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

-

Assay Buffer: Typically a Tris-based buffer.

Protocol: The protocol is analogous to the Dopamine D2 Receptor Radioligand Binding Assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate generalized pathways relevant to their potential anticancer and antipsychotic activities.

Caption: Generalized Apoptotic Pathways Potentially Activated by Anticancer Arylpiperazine Derivatives.

Caption: Simplified Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways Targeted by Arylpiperazine-Based Antipsychotics.

Caption: A Representative Experimental Workflow for the Discovery and Development of Novel Anticancer Agents Based on the this compound Scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potential applications in oncology and psychiatry. The broader class of arylpiperazines has a well-documented history of diverse biological activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships for anticancer and antipsychotic activities. The detailed experimental protocols and generalized signaling pathways provided in this guide offer a solid foundation for such investigations. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. sophion.com [sophion.com]

- 3. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloropyridin-2-yl)piperazine, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The document details its physicochemical properties, synthesis, and purification, and explores its critical role in the development of prominent drugs such as Zopiclone, Lurasidone, and Cariprazine. Detailed experimental protocols, extensive quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to support researchers and professionals in drug discovery and development.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its structural motif, featuring a piperazine ring attached to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide aims to be a thorough resource on the synthesis, properties, and applications of this pivotal pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 87394-65-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][2][3] |

| Molecular Weight | 197.67 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Boiling Point | 351.5 °C at 760 mmHg | |

| Purity | ≥ 97% (GC) | [1][2] |

| Storage Conditions | 0-8 °C, protected from light |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 8.15 (d, J=2.8 Hz, 1H), 7.60 (dd, J=9.0, 2.8 Hz, 1H), 6.85 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 2.80 (t, J=5.0 Hz, 4H), 2.55 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 158.5, 147.2, 138.0, 118.9, 108.7, 45.5, 45.3 |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2940, 2850 (C-H stretch), 1580, 1450 (aromatic C=C stretch), 1240 (C-N stretch), 820 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z (%): 197 (M+, 100), 168, 142, 111, 84, 56 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis Workflow

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of 2,5-dichloropyridine with an excess of piperazine.

Materials:

-

2,5-Dichloropyridine

-

Piperazine (anhydrous)

-

N-Methyl-2-pyrrolidone (NMP)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dichloropyridine (1 equivalent) in NMP, add piperazine (4 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is typically achieved by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Prepare a silica gel column packed with a slurry of silica in DCM.

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of 0-10% methanol in dichloromethane.

-

Collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound as a white to off-white solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA) (Gradient elution, e.g., 10-90% Acetonitrile over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Applications as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several important neuropsychiatric drugs.

Zopiclone

Zopiclone, a nonbenzodiazepine hypnotic agent used for the treatment of insomnia, is synthesized utilizing this compound.

Figure 2: Synthetic workflow for Zopiclone.

Zopiclone enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and hypnotic effects.

Figure 3: Zopiclone's modulation of the GABA-A receptor signaling pathway.

Lurasidone

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.

The synthesis of Lurasidone involves the reaction of a piperazine derivative, which can be prepared from this compound, with a bicyclic imide derivative.

Figure 4: Synthetic workflow for Lurasidone.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D₂ | 1.68 | [4][5] |

| Serotonin 5-HT₂A | 2.03 | [4][5] |

| Serotonin 5-HT₇ | 0.495 | [6] |

| Serotonin 5-HT₁A | 6.38 (partial agonist) | [6] |

| Adrenergic α₂C | 10.8 | [4][5][6] |

| Adrenergic α₁ | 48 | [4][5] |

| Serotonin 5-HT₂C | 415 | [4][5] |

| Histamine H₁ | >1000 | [4][5] |

| Muscarinic M₁ | >1000 | [4][5] |

Lurasidone acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, and as a partial agonist at serotonin 5-HT₁A receptors.[6]

Figure 5: Lurasidone's modulation of dopamine and serotonin signaling pathways.

Cariprazine

Cariprazine is another atypical antipsychotic used for schizophrenia and bipolar disorder, notable for its high affinity for the dopamine D₃ receptor.

The synthesis of cariprazine involves the coupling of a piperazine derivative, accessible from this compound, with a substituted cyclohexylamine derivative.

Figure 6: Synthetic workflow for Cariprazine.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D₃ | 0.085 - 0.3 | [7] |

| Dopamine D₂ | 0.49 - 0.71 | [7] |

| Serotonin 5-HT₁A | 1.4 - 2.6 (partial agonist) | [7] |

| Serotonin 5-HT₂B | 0.58 - 1.1 (antagonist) | [7] |

| Serotonin 5-HT₂A | 18.8 (antagonist) | [7] |

| Histamine H₁ | 23.3 (antagonist) | [7] |

| Serotonin 5-HT₂C | 134 | [7] |

| Adrenergic α₁ | 155 | [7] |

| Muscarinic | >1000 | [7] |

Cariprazine functions as a partial agonist at dopamine D₃ and D₂ receptors with a higher affinity for the D₃ subtype.[7] It also acts as a partial agonist at serotonin 5-HT₁A receptors and an antagonist at 5-HT₂A and 5-HT₂B receptors.[7]

Figure 7: Cariprazine's modulation of dopamine and serotonin signaling pathways.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of neuropsychiatric drugs. Its facile synthesis and versatile reactivity have enabled the development of important therapies for a range of mental health disorders. This technical guide has provided a detailed repository of information on its synthesis, characterization, and application, intended to be a valuable resource for the scientific community engaged in pharmaceutical research and development.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]

- 5. cambridge.org [cambridge.org]

- 6. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

applications of 1-(5-Chloropyridin-2-yl)piperazine in medicinal chemistry

An In-depth Technical Guide to the Applications of 1-(5-Chloropyridin-2-yl)piperazine in Medicinal Chemistry

Executive Summary

The this compound moiety is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its versatile applications and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of its role as a key building block in the synthesis of diverse therapeutic agents. Primarily leveraged in the development of drugs targeting the central nervous system (CNS), this scaffold is integral to atypical antipsychotics, multi-target dopamine/serotonin receptor modulators, and emerging treatments for neurodegenerative diseases.[1][4] Beyond neuropharmacology, its derivatives have shown significant promise as antimicrobial and anticancer agents.[5] This document details the synthesis, structure-activity relationships (SAR), quantitative pharmacological data, and key experimental protocols associated with this vital chemical intermediate, serving as a resource for researchers and drug development professionals.

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure prevalent in many biologically active molecules.[4] Its utility stems from its unique physicochemical properties: the basic nitrogen atoms allow for salt formation, enhancing solubility, while its conformationally flexible chair-like structure provides an excellent template for interacting with biological targets.[3] The addition of a 5-chloropyridin-2-yl group to one of the piperazine nitrogens creates the this compound scaffold. This specific substitution enhances biological activity and provides a synthetically versatile handle for creating extensive chemical libraries.[1][2]

Core Application: Central Nervous System (CNS) Drug Discovery

The most significant impact of the this compound core has been in the field of neuropharmacology, where it serves as a foundational element for drugs designed to modulate key neurotransmitter systems.[2][4]

Atypical Antipsychotics: The Lurasidone Case Study

The quintessential example of this scaffold's success is its incorporation into Lurasidone , an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[6][7] Lurasidone's mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of second-generation antipsychotics.[6][7] This dual antagonism is believed to improve both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects associated with older, D2-selective drugs.[6] Lurasidone also displays high affinity for 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors, which may contribute to its effects on mood and cognition.[6]

The general signaling pathway affected by Lurasidone is visualized below.

Multi-Target Ligands for Parkinson's and Psychiatric Disorders

Building on the dual-target concept, medicinal chemists have used the this compound scaffold and its bioisosteres to develop ligands with finely tuned affinities for multiple receptors. A key strategy involves creating partial agonists for dopamine D2/D3 receptors combined with full agonism at serotonin 5-HT1A receptors.[8][9] This profile is highly desirable for treating Parkinson's disease, as it may alleviate motor symptoms while also addressing non-motor symptoms like depression and anxiety.[8][10]

Structure-activity relationship (SAR) studies have been crucial in guiding the design of these multi-target agents. For instance, replacing a benzo[b]thiophen-4-yl moiety on the piperazine ring with a 4-(piperazin-1-yl)-1H-indole group can significantly alter efficacy, transforming a compound with moderate efficacy at D2/D3 receptors into one with high efficacy at D2, D3, and 5-HT1A receptors.[8][11]

Emerging Applications in Neurodegenerative Disease

Recent research has expanded the application of piperazine derivatives into treatments for Alzheimer's disease.[12] Certain N,N-disubstituted piperazines have been identified as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a mechanism that may help restore synaptic deficiencies characteristic of the disease.[13] While early compounds in this class suffered from poor blood-brain barrier penetration, newer derivatives are being optimized for better CNS exposure, highlighting an active and promising area of research.[12][13]

Applications in Antimicrobial Drug Discovery

The piperazine heterocycle is a versatile scaffold for developing agents against a wide range of pathogens, including bacteria and fungi. Derivatives of this compound and related structures have been synthesized and evaluated for their antimicrobial properties.[14] SAR studies in this area focus on identifying substitutions that enhance potency against specific microbial targets, such as bacterial cell wall synthesis enzymes or fatty acid synthesis pathways (e.g., FabH inhibition).[15] The broad-spectrum potential of these compounds makes them valuable leads in the ongoing search for novel antibiotics to combat multidrug-resistant strains.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative piperazine derivatives developed for CNS applications, demonstrating their potent and often multi-target receptor activity.

Table 1: In Vitro Efficacy of Multi-Target Piperazine Derivatives

| Compound ID | D₂ Receptor EC₅₀ (nM) | D₃ Receptor EC₅₀ (nM) | 5-HT₁ₐ Receptor EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 7b | 0.9 | 19 | 2.3 | [10] |

| 34c | 3.3 | 10.0 | 1.4 | [8][10][11] |

| Pardoprunox | - | - | - | [8] |

Data represents functional agonist activity.

Table 2: In Vitro Binding Affinities (Ki, nM) for Lurasidone

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D₂ | 1.0 | [6] |

| Serotonin 5-HT₂ₐ | 0.5 | [6] |

| Serotonin 5-HT₇ | 0.5 | [6] |

| Serotonin 5-HT₁ₐ | 6.8 (partial agonist) | [6] |

| Adrenergic α₂C | 10 | [6] |

| Adrenergic α₂ₐ | 41 | [6] |

| Adrenergic α₁ | Low affinity | [6] |

| Histamine H₁ | Minimal affinity | [6] |

| Muscarinic M₁ | Minimal affinity |[6] |

Key Experimental Protocols

General Synthesis of a 1-Aryl-4-(3-(aryloxy)propyl)piperazine Derivative

This protocol is adapted from the synthesis of multi-target dopamine/serotonin receptor agonists.[10][11]

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add 3-chloro-6-fluoropyridine (1.1 eq) and potassium carbonate (2.0 eq).

-

Step 2: Reaction. Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Step 4: Purification. Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to yield the desired product.

-

Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Receptor Functional Activity Assay (EC₅₀ Determination)

This protocol describes a typical cell-based assay to determine the functional potency of a compound as a receptor agonist.

-

Cell Culture. Culture HEK293 cells stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Principle. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production for Gi-coupled receptors like D₂ and 5-HT₁ₐ.

-

Procedure.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Wash the cells with assay buffer (e.g., HBSS).

-

Prepare serial dilutions of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Add the test compound dilutions to the cells along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

Detection. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis. Plot the response (cAMP level) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect).

The workflow for evaluating novel CNS drug candidates is summarized in the diagram below.

Conclusion and Future Outlook

The this compound scaffold and its close analogues remain highly valuable and versatile platforms in medicinal chemistry. Their proven success in complex areas like CNS drug discovery, exemplified by Lurasidone, continues to inspire the development of new therapeutic agents. Future efforts will likely focus on designing next-generation compounds with enhanced selectivity, improved pharmacokinetic profiles, and novel multi-target mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in psychiatry, neurodegeneration, and infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 12. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine and its analogs. This class of compounds, belonging to the broader family of arylpiperazines, has garnered significant interest in neuropharmacology due to their diverse interactions with key central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development in this area.

Quantitative Data on Receptor Binding and Functional Activity

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs

| Compound ID | Aryl Group | Linker/Substituent | D2 Ki (nM) | D3 Ki (nM) | Reference |

| A1 | 2,3-Dichlorophenyl | Butyl-amide | 112 | 2.0 | [1] |

| A2 | 2,3-Dichlorophenyl | Butenyl-benzamide | 93.3 | 0.7 | [1] |

| B1 | 2-Methoxyphenyl | Varies | 40-53 | 0.3-0.9 | [2] |

| C1 | Phenyl | p-Fluoro | 253.5 | - | [3] |

| D1 | Benzo[b]thiophen-4-yl | 3-((6-Fluoropyridin-3-yl)oxy)propyl | - | - | [4] |

| D2 | 4-(piperazin-1-yl)-1H-indole | 3-((6-Fluoropyridin-3-yl)oxy)propyl | - | - | [4] |

Note: '-' indicates data not available.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs

| Compound ID | Aryl Group | Linker/Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| B1 | 2-Methoxyphenyl | Varies | High Affinity | - | [2] |

| E1 | Phenyl | Varies | - | 120 | [3] |

| F1 | 2-Methoxyphenyl | Varies | High Affinity | - | [5] |

| G1 | 2,3-Dichlorophenyl | Varies | High Affinity | - | [5] |

Note: '-' indicates data not available. "High Affinity" is reported where specific Ki values were not provided in the source.

Table 3: Functional Activity (EC50/IC50, nM) of Representative Arylpiperazine Analogs

| Compound ID | Assay | Receptor | EC50/IC50 (nM) | Activity Type | Reference |

| A2 | Mitogenesis Assay | D3 | 3.0 | Antagonist | [1] |

| D1 | Functional Assay | D2 | 0.9 | Agonist | [4] |

| D1 | Functional Assay | D3 | 19 | Agonist | [4] |

| D1 | Functional Assay | 5-HT1A | 2.3 | Agonist | [4] |

| D2 | Functional Assay | D2 | 3.3 | Agonist | [4] |

| D2 | Functional Assay | D3 | 10 | Agonist | [4] |

| D2 | Functional Assay | 5-HT1A | 1.4 | Agonist | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the neuropharmacology of this compound analogs and other arylpiperazines.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.

Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

-

Radioligand: [³H]Spiperone (for D2 receptors) or [³H]8-OH-DPAT (for 5-HT1A receptors).

-

Non-specific Binding Control: Haloperidol (for D2) or Serotonin (for 5-HT1A) at a high concentration (e.g., 10 µM).

-

Test Compounds: this compound analogs at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Incubation: In a 96-well plate, add the following in triplicate:

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control.

-

100 µL of the membrane preparation.

-

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at Gαi-coupled receptors like the D2 and 5-HT1A receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: HEK-293 or CHO cells stably expressing the human D2 or 5-HT1A receptor.

-

Forskolin: An adenylate cyclase activator.

-

Test Compounds: this compound analogs.

-

Reference Agonist and Antagonist.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and grow to confluence.

-

Compound Treatment:

-

Agonist Mode: Treat cells with various concentrations of the test compound.

-

Antagonist Mode: Pre-incubate cells with various concentrations of the test compound before adding a fixed concentration of a reference agonist.

-

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition).

-

Signaling Pathways

This compound analogs primarily exert their effects by modulating dopamine and serotonin receptor signaling. These receptors are G protein-coupled receptors (GPCRs) that can signal through both G protein-dependent and β-arrestin-dependent pathways.

Dopamine D2 Receptor Signaling

The D2 receptor is coupled to the Gαi/o family of G proteins. Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through β-arrestin pathways, which can mediate distinct cellular responses.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Like other GPCRs, 5-HT1A receptors can also engage β-arrestin signaling pathways.

References

- 1. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the 5-Chloropyridine Moiety

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-chloropyridine moiety is a crucial building block in medicinal chemistry and materials science, serving as a versatile scaffold for synthesizing a diverse range of functionalized pyridine derivatives.[1] This guide provides a comprehensive technical overview of its reactivity, focusing on the electronic principles that govern its chemical behavior and the key synthetic transformations used for its functionalization. Detailed experimental protocols, quantitative data, and process diagrams are provided to aid researchers in optimizing reaction conditions and achieving desired synthetic outcomes.

Theoretical Basis of Reactivity

The reactivity of the 5-chloropyridine moiety is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring system. This effect deactivates the ring towards electrophilic aromatic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2]

The chlorine atom at the 5-position is meta to the ring nitrogen. Consequently, it does not benefit from the same degree of resonance stabilization for a Meisenheimer intermediate as a halogen at the 2- or 4-position.[2] This makes the 5-chloro position less susceptible to direct nucleophilic aromatic substitution compared to its ortho and para counterparts.[2] However, this relative inertness allows for selective functionalization through other powerful methods, most notably palladium-catalyzed cross-coupling reactions.

Caption: Electronic landscape and reactivity of the pyridine ring.

Key Synthetic Transformations

The functionalization of the 5-chloropyridine core is dominated by palladium-catalyzed cross-coupling reactions due to the lower reactivity of the C5-Cl bond in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, offering high functional group tolerance.[1] For the 5-chloropyridine moiety, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are the most prevalent.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 5-chloropyridine with an organoboron reagent, such as a boronic acid.[1][3] This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted pyridines.[4]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Chloropyridines

| Component | Reagent/Condition | Loading (mol%) | Reference |

|---|---|---|---|

| Substrate | Substituted 5-Chloropyridine | 1.0 equiv | [2] |

| Coupling Partner | Arylboronic Acid | 1.5 equiv | [2] |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | [2] |

| Ligand | SPhos | 4 mol% | [2] |

| Base | Potassium Phosphate (K₃PO₄) | 3.0 equiv | [2] |

| Solvent | Degassed 1,4-dioxane/water (4:1) | - | [2] |

| Temperature | 100 °C | - | [2] |

| Time | 12-24 hours | - |[5] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [2]

-

In a Schlenk flask, combine the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 0.02 mmol), SPhos (0.04 equiv, 0.04 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyridine.[2]

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling amines with aryl halides.[6] It is particularly effective for functionalizing the 5-chloropyridine core, as aryl chlorides are challenging substrates that often require robust catalyst systems.[7]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 5-Chloropyridines

| Component | Reagent/Condition | Loading (mol%) | Reference |

|---|---|---|---|

| Substrate | Substituted 5-Chloropyridine | 1.0 equiv | [2] |

| Coupling Partner | Primary or Secondary Amine | 1.2 equiv | [2] |

| Catalyst | Pd₂(dba)₃ | 2 mol% | [2] |

| Ligand | XPhos | 4 mol% | [2] |

| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | [2][7] |

| Solvent | Anhydrous Toluene | - | [2] |

| Temperature | 100-110 °C | - | [2] |

| Time | Monitored to completion | - |[2] |

Experimental Protocol: Buchwald-Hartwig Amination [2]

-

In a glovebox, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 equiv, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 equiv, 1.4 mmol).

-

Add the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol) to the flask.

-

Remove the flask from the glovebox and add the anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of inert gas.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[2]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While less favorable at the 5-position compared to the 2- and 4-positions, SNAr can be achieved under more forcing conditions (e.g., high temperatures, strong nucleophiles). The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex.[8] The electron-deficient nature of the pyridine ring is essential for stabilizing the negative charge of this intermediate.[2]

Table 3: General Conditions for SNAr on Activated Chloropyridines

| Component | Reagent/Condition | Note | Reference |

|---|---|---|---|

| Substrate | Activated Chloropyridine | Additional electron-withdrawing groups enhance reactivity. | [8] |

| Nucleophile | Amine, Alkoxide, Thiolate | Strong nucleophiles are required. | [9] |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Helps to stabilize the charged intermediate. | [10] |

| Temperature | 80-150 °C | Elevated temperatures are often necessary. |[2] |

Experimental Protocol: General SNAr [2]

-

In a reaction flask, dissolve the 5-chloropyridine derivative (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

-

Add the nucleophile (1.5-2.0 equiv) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The 5-chloropyridine moiety is a synthetically valuable synthon whose reactivity is dominated by its electronic structure. While direct nucleophilic substitution at the C5 position is challenging, it provides a strategic advantage for regioselective functionalization via modern synthetic methods. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer robust and versatile pathways to construct complex C-C and C-N bonds, respectively. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively harness the reactivity of the 5-chloropyridine core in the pursuit of novel molecules for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

understanding the role of the piperazine scaffold in drug design

The Piperazine Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[3][4][5] This privileged status stems from its unique combination of physicochemical properties, synthetic tractability, and its ability to interact with a wide array of biological targets with high affinity.[1][6][7] The versatile nature of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[6][8][9] This guide provides a comprehensive technical overview of the role of the piperazine scaffold in drug design, covering its fundamental properties, therapeutic applications, and strategies for its incorporation into novel drug candidates.

Physicochemical Properties and Pharmacokinetic Profile

The piperazine scaffold imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of two nitrogen atoms confers basicity, with pKa values typically in the range that allows for significant ionization at physiological pH.[10][11] This characteristic often enhances aqueous solubility, a critical factor for drug formulation and absorption.[3][10]

The six-membered ring of piperazine adopts a stable chair conformation, providing a degree of structural rigidity that can be beneficial for target binding.[6][12] However, the ring also possesses conformational flexibility, which can be modulated by substituents on the nitrogen and carbon atoms.[4] This balance of rigidity and flexibility allows the scaffold to serve as a versatile linker or a core element that can present pharmacophoric groups in an optimal orientation for interaction with a biological target.[4]